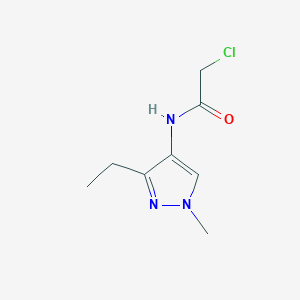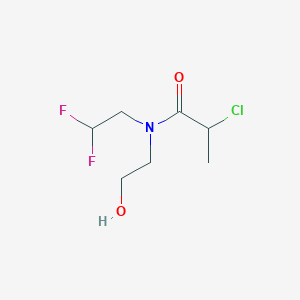
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide, also known as BAY 85-8501, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501's mechanism of action involves the inhibition of carbonic anhydrase IX, which is an enzyme that plays a role in regulating the pH of cancer cells. By inhibiting this enzyme, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 is able to disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
In addition to its potential as a cancer therapeutic, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 has also been shown to have other biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry showed that 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 was able to inhibit the activity of the enzyme carbonic anhydrase II, which is involved in the regulation of acid-base balance in the body. This inhibition could potentially lead to the development of new treatments for conditions such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 is its potency as an inhibitor of carbonic anhydrase IX, which makes it a promising candidate for the development of cancer therapeutics. However, one limitation of the compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501. One area of focus could be the development of new cancer therapeutics based on the compound's ability to inhibit carbonic anhydrase IX. Another potential direction could be the development of new treatments for conditions such as glaucoma and epilepsy based on 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501's inhibition of carbonic anhydrase II. Additionally, further research could be conducted to optimize the synthesis method for 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501, potentially making it easier to produce in large quantities.
Synthesis Methods
The synthesis of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 involves a multi-step process that includes the reaction of 2-acetylthiophene with ethyl bromoacetate, followed by hydrolysis and cyclization to form 2-bromo-4-methylthiophene-3-carboxylic acid. This intermediate is then reacted with 2,2-difluoroethanol and sodium hydride to form 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-sulfonamide. Finally, the addition of ethylene glycol and hydrochloric acid results in the formation of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide.
Scientific Research Applications
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 has been the subject of several scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 was found to be a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Another study published in the European Journal of Medicinal Chemistry showed that 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 was able to inhibit the growth of breast cancer cells in vitro.
properties
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF2NO3S2/c1-6-4-8(17-9(6)10)18(15,16)13(2-3-14)5-7(11)12/h4,7,14H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGDFVUIVEPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N(CCO)CC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid](/img/structure/B6635092.png)
![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)
![3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine](/img/structure/B6635105.png)





![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
